molecular formula C9H8BrNOS B12092056 4-Bromo-2-ethoxybenzo[d]thiazole

4-Bromo-2-ethoxybenzo[d]thiazole

Katalognummer: B12092056
Molekulargewicht: 258.14 g/mol
InChI-Schlüssel: SMSKPBWJDRRSAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-ethoxybenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxybenzo[d]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using an ethyl halide in the presence of a base like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-2-ethoxybenzo[d]thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Coupling Products: Coupling reactions yield biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-Bromo-2-ethoxybenzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism by which 4-Bromo-2-ethoxybenzo[d]thiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of an ethoxy group.

    4-Bromo-2-(4-methoxyphenoxy)thiazole: Contains a methoxyphenoxy group, offering different electronic properties.

    2,4-Disubstituted thiazoles: A broader category that includes various substituents at the 2 and 4 positions, affecting biological activity and reactivity.

Uniqueness

4-Bromo-2-ethoxybenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can be leveraged to design compounds with tailored biological activities or material properties.

Eigenschaften

Molekularformel

C9H8BrNOS

Molekulargewicht

258.14 g/mol

IUPAC-Name

4-bromo-2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3

InChI-Schlüssel

SMSKPBWJDRRSAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(S1)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.